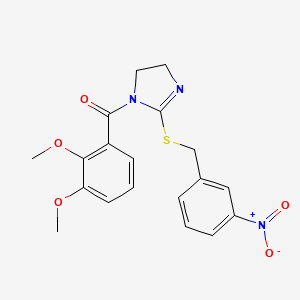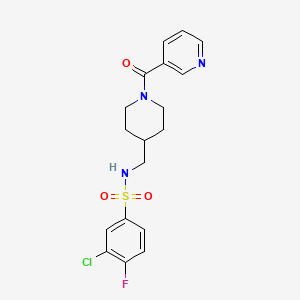
3-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It has diverse physiological roles as a neurotransmitter in the central nervous system . It is involved in regulation and modulation of sleep, affective and personality behaviors, and pain .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico -guided design of analogues led to an improvement of the potency to sub-micromolar levels .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This structure is underexploited among the heme binding moieties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include S N Ar displacement aided by deprotonation or heating with the appropriate amino heterocycle .Scientific Research Applications
Anticancer Potential
Several studies have focused on derivatives of benzenesulfonamide, highlighting their potential as anticancer agents. For example, Sławiński et al. (2012) synthesized a series of benzenesulfonamide derivatives, showing remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (Sławiński et al., 2012). Similarly, Kumar et al. (2014) synthesized benzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities, finding that some compounds were more active than standard drugs against certain cell lines (Kumar et al., 2014).
Antibacterial Applications
Research by Oliveira-Tintino et al. (2021) focused on synthesized 1,8-naphthyridines sulfonamides, including their antibacterial activity and efflux pump inhibitory capacity against Staphylococcus aureus strains. This study highlighted the potential use of these compounds in combating antibiotic-resistant bacterial strains (Oliveira-Tintino et al., 2021).
Potential in HIV Treatment
Research on methylbenzenesulfonamide derivatives, such as the work conducted by De-ju (2015), has indicated potential applications in HIV treatment. These studies suggest that benzenesulfonamide derivatives can be used as targeting preparations in HIV-1 infection prevention (De-ju, 2015).
Antifungal Properties
Compounds such as those studied by Gupta and Halve (2015) demonstrate potent antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting the potential of benzenesulfonamide derivatives in antifungal treatments (Gupta & Halve, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-16-10-15(3-4-17(16)20)27(25,26)22-11-13-5-8-23(9-6-13)18(24)14-2-1-7-21-12-14/h1-4,7,10,12-13,22H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCANFZCXPCFYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2446568.png)
![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)
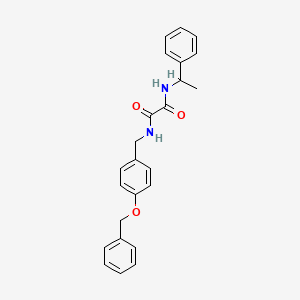
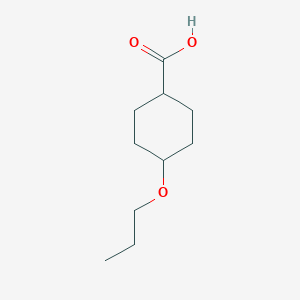
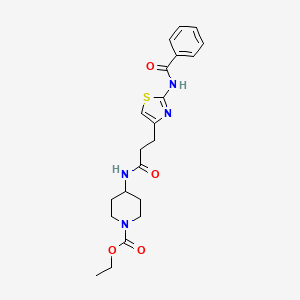
![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)
![N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2446582.png)

